molecular formula C13H18ClN3O2 B2557507 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034436-76-3

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2557507
CAS No.: 2034436-76-3
M. Wt: 283.76
InChI Key: MXCZTXMTEZYQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at position 3 with a 5-chloropyrimidin-2-yloxy group and a 2,2-dimethylpropan-1-one moiety attached to the pyrrolidine nitrogen.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCZTXMTEZYQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine-Oxy Intermediate

The critical step involves coupling 3-hydroxypyrrolidine with 5-chloropyrimidin-2-ol via nucleophilic aromatic substitution (SNAr) . This reaction proceeds under alkaline conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity:

$$
\text{5-Chloropyrimidin-2-ol} + \text{3-Hydroxypyrrolidine} \xrightarrow{\text{NaH, DMF}} \text{3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine}
$$

Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Temperature : 80–100°C
  • Yield : 65–72%

Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine undergoes acylation with 2,2-dimethylpropanoyl chloride in a Schotten-Baumann reaction :

$$
\text{3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine} + \text{2,2-Dimethylpropanoyl chloride} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (pyrrolidine:acyl chloride)
  • Reaction Time : 4–6 hours
  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography
  • Yield : 85–90%

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that DMF outperforms THF and acetonitrile in SNAr reactions due to its high polarity and ability to stabilize transition states. Similarly, NaH achieves faster deprotonation than K₂CO₃ but requires anhydrous conditions.

Solvent Base Reaction Time (h) Yield (%)
DMF NaH 3 72
DMSO K₂CO₃ 8 68
THF NaH 12 55

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact in biphasic systems, boosting yields to 78%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times:

  • Residence Time : 30 minutes (vs. 8 hours in batch)
  • Throughput : 50 kg/day
  • Purity : ≥99.5% (by HPLC)

Palladium-Catalyzed Cross-Coupling

Patent literature describes Palladium on Carbon (Pd/C) for hydrogenation steps in related pyrimidine syntheses, though direct application to this compound remains exploratory.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
SNAr + Acylation High regioselectivity Requires anhydrous conditions 72–90
Reductive Amination Single-pot synthesis Lower purity 60–65
Microwave-Assisted Rapid kinetics Scalability challenges 75

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine-Propanone Cores

(S)-1-{2-[(Diphenylphosphino)methyl]pyrrolidin-1-yl}-2,2-dimethylpropan-1-one ((S)-LA1)
  • Structure: Shares the 2,2-dimethylpropan-1-one and pyrrolidine core but substitutes the 5-chloropyrimidinyloxy group with a diphenylphosphinomethyl group.
  • Molecular Weight : 367.46 g/mol.
  • Key Data : 31P NMR δ = −10.4 ppm (CD2Cl2), synthesized via acylation of pyrrolidine precursors .
  • Applications : Used as a chiral ligand in iridium-catalyzed asymmetric hydrogenation, highlighting the role of phosphine substituents in catalysis .
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one
  • Structure : Replaces the pyrrolidine and pyrimidine groups with an epoxide and dichlorophenyl substituent.
  • Molecular Formula : C13H14Cl2O2.

Pyrimidine-Containing Derivatives

(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one
  • Structure: Features a diaminopyrimidine-methyl group and phthalazine core.
  • Synthesis : 72% yield via Pd-catalyzed coupling; mp 122–124°C.
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Structure: Complex heterocyclic system with pyrazolo-pyrimidine and chromenone groups.
  • Key Data: mp 303–306°C; mass spec m/z 536.4 [M+1].

Functional Group and Property Comparison

Table 1: Comparative Data for Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR/NMR) Synthesis Yield
Target Compound (Hypothetical) C14H18ClN3O2 ~311.8 N/A C=O (est. 1680–1700 cm⁻¹), Cl-pyrimidine N/A
(S)-LA1 C23H30NOP 367.46 N/A C=O (IR), 31P NMR δ = −10.4 ppm 26%
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one C13H14Cl2O2 285.16 N/A C=O, Cl (electrophilic sites) N/A
(±)-Compound from C27H28N6O3 508.56 122–124 C=O (1634 cm⁻¹), N–H (3214 cm⁻¹) 72%
Chromenone-Pyrazolopyrimidine Derivative C28H18F2N6O3 536.47 303–306 C=O (1689 cm⁻¹), F (NMR δ 7.59–7.42) 20%

Research Findings and Implications

  • Synthetic Efficiency : Yields for pyrimidine-containing analogs range from 20% to 79%, with Pd-catalyzed couplings (e.g., , %) outperforming multi-step heterocyclic syntheses (e.g., , %) .
  • Thermal Stability : High melting points (e.g., 303–306°C in ) correlate with aromatic stacking in polycyclic systems, suggesting the target compound’s pyrimidine group may enhance thermal resilience .
  • Electronic Effects : The 5-chloropyrimidinyloxy group in the target compound likely increases electrophilicity compared to phosphine-containing analogs like (S)-LA1, which prioritize ligand-metal interactions .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound is characterized by the presence of a chloropyrimidine moiety, a pyrrolidine ring, and a dimethylpropanone group, which contribute to its unique biological properties.

The molecular formula of the compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₄O₂
Molecular Weight296.74 g/mol
SolubilityModerate in polar solvents
StructureContains pyrrolidine and chloropyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. The structure-activity relationship (SAR) indicates that modifications on the heterocycles significantly influence the compound's potency and selectivity.

Biological Activity

Research indicates that compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one possess diverse biological activities:

  • Anti-inflammatory : Inhibition of COX enzymes.
  • Antibacterial : Potential activity against various bacterial strains.
  • Antiviral : Possible effects against viral pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

  • Anti-inflammatory Activity : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX pathways. These findings suggest that 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one could be developed as a therapeutic agent for inflammatory diseases .
  • Antibacterial Properties : Another research highlighted the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating that the incorporation of chlorinated pyrimidines enhances antimicrobial activity .
  • Antiviral Effects : Investigations into similar compounds revealed potential antiviral properties, particularly against RNA viruses, suggesting that structural features like the chloropyrimidine moiety may play a significant role in antiviral activity .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one exerts its biological effects. Key areas for future exploration include:

  • In vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Target Identification : Investigating specific biological targets and pathways influenced by the compound.
  • SAR Studies : Exploring modifications to enhance potency and selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, and what catalysts or reaction conditions enhance yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution of a pyrrolidine derivative with 5-chloropyrimidin-2-ol under basic conditions (e.g., sodium hydride in DMF). Key steps include activating the pyrimidinyl oxygen for nucleophilic attack and optimizing solvent polarity to stabilize intermediates. Catalysts like palladium complexes may enhance coupling efficiency in later stages. Purification via high-performance liquid chromatography (HPLC) ensures high purity (>95%) . For scalability, continuous flow reactors improve reproducibility and reduce by-products .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the pyrrolidine and pyrimidine ring connectivity. Mass spectrometry (MS) with electrospray ionization (ESI) validates the molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) resolves isotopic patterns for bromine/chlorine differentiation. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while X-ray crystallography (if crystalline) provides absolute stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). To resolve this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
  • Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target binding.
  • Validate metabolic stability using liver microsomes to rule out pharmacokinetic confounding factors .

Q. What strategies are recommended for evaluating the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵢₙₜ).
  • Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS. Prioritize stable metabolites for toxicity screening.
  • CYP450 inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., 5-bromo vs. 5-methylpyrimidine) to probe steric/electronic effects.
  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational modifications. Correlate computational data with IC₅₀ values from enzymatic assays .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell models?

  • Methodological Answer :

  • Include solvent controls (e.g., DMSO at 0.1% v/v) to rule out vehicle toxicity.
  • Use positive controls (e.g., staurosporine for apoptosis) to validate assay sensitivity.
  • Perform ATP-based viability assays (CellTiter-Glo) alongside live/dead staining (propidium iodide) to distinguish cytostatic vs. cytotoxic effects .

Q. How should researchers optimize reaction conditions to minimize racemization during asymmetric synthesis of the pyrrolidine moiety?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical control.
  • Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis.
  • Lower reaction temperatures (<0°C) and avoid protic solvents to suppress epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.